molecular formula C15H14O4 B129825 Demethylvestitol CAS No. 65332-45-8

Demethylvestitol

Cat. No.: B129825
CAS No.: 65332-45-8
M. Wt: 258.27 g/mol
InChI Key: CJZBXHPHEBCWLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylvestitol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents such as ethyl acetate to isolate the compound from plants like Spatholobus suberectus . The extracted compound is then purified and crystallized to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by separation techniques such as chromatography. The final product is obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: Demethylvestitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Demethylvestitol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Demethylvestitol is unique among isoflavans due to its specific structural features and biological activities. Similar compounds include:

    Vestitol: Another isoflavan with similar antioxidant and anti-inflammatory properties.

    Biochanin A: An isoflavone with comparable biological activities but different structural features.

    Genistein: A well-known isoflavone with extensive research on its health benefits.

This compound stands out due to its specific hydroxylation pattern and its presence in traditional Chinese medicine formulations .

Properties

IUPAC Name

4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZBXHPHEBCWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316570
Record name Demethylvestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65332-45-8
Record name Demethylvestitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65332-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylvestitol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065332458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylvestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHYLVESTITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YG211N26G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Demethylvestitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In which plant species has demethylvestitol been identified?

A1: this compound has been isolated from various plant species, including:

  • Adzuki bean (Vigna angularis) []
  • Erythrina sandwicensis []
  • Derris elliptica (Roxb.) Benth. []
  • Sesbania grandiflora []

Q2: What is the role of this compound in these plants?

A2: While its exact function in all these plants requires further investigation, this compound, like other isoflavonoids, is likely involved in plant defense mechanisms. For example, in adzuki bean, this compound was identified as one of nine antifungal stress compounds produced in response to infection by the fungal pathogen Cephalosporium gregatum type B []. This suggests a role for this compound in protecting the plant from fungal diseases.

Q3: Are there any studies investigating the biosynthesis of this compound?

A3: While there are no studies specifically focusing on this compound biosynthesis, research on related isoflavonoids, such as those found in Phaseolus mungo L. [], provides insights. These studies indicate that isoflavonoid biosynthesis is often induced by stress factors like fungal infection or exposure to metal ions. This induction likely triggers a complex enzymatic pathway involving chalcone synthase, chalcone isomerase, and isoflavone synthase enzymes, ultimately leading to the production of diverse isoflavonoids, potentially including this compound.

Q4: Beyond antifungal activity, are there other potential bioactivities associated with this compound?

A4: While research on this compound specifically is limited, its structural similarity to other isoflavonoids suggests potential for various bioactivities. For example, related compounds like medicarpin and sativan, also found in Sesbania grandiflora [], have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore if this compound shares any of these bioactivities.

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